

Nonyltrimethylammonium Bromide (NTAB): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nonyltrimethylammonium bromide

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Introduction

Nonyltrimethylammonium bromide (NTAB), a cationic surfactant of the quaternary ammonium compound family, is a versatile tool in various research and development fields. Its amphipathic nature, characterized by a nine-carbon hydrophobic tail and a positively charged quaternary ammonium headgroup, allows it to self-assemble into micelles in aqueous solutions. This property, along with its interactions with biological molecules and surfaces, underpins its utility in micellar catalysis, nanotechnology, molecular biology, and microbiology. This technical guide provides an in-depth overview of the applications of NTAB, featuring quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its use in a laboratory setting.

Physicochemical Properties of Alkyltrimethylammonium Bromides

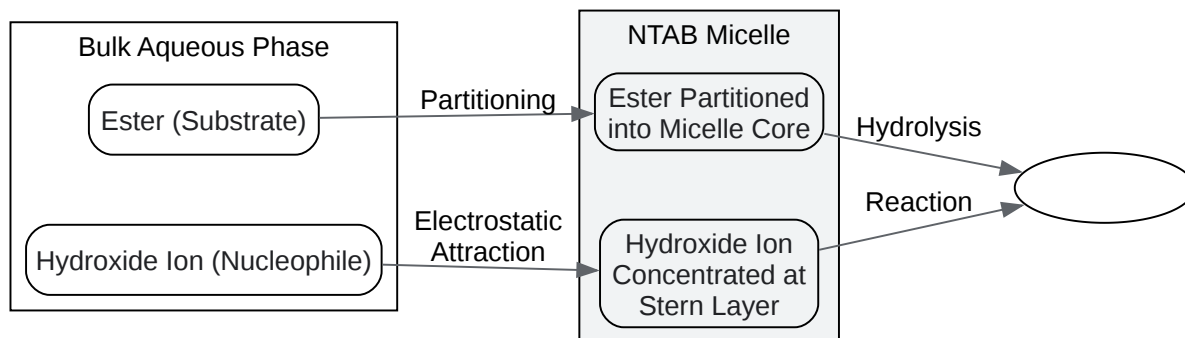
The properties of NTAB are best understood in the context of its homologous series. The critical micelle concentration (CMC) and aggregation number are key parameters that vary with the length of the alkyl chain.

Property	Description	Nonyltrimethyl ammonium Bromide (C9TAB)	Decyltrimethyl ammonium Bromide (C10TAB)	Dodecyltrimet hylammonium Bromide (C12TAB)
Molecular Formula	C ₁₂ H ₂₈ BrN	C ₁₃ H ₃₀ BrN	C ₁₅ H ₃₄ BrN	
Molecular Weight	266.26 g/mol	280.29 g/mol	308.34 g/mol	
Critical Micelle Concentration (CMC) at 25°C	The concentration at which surfactant molecules begin to form micelles. [1]	~125 mM (Calculated) [1]	65-68 mM	15-16 mM
Aggregation Number	The average number of surfactant molecules in a single micelle.	Data not available	~40-50	~50-60 [2] [3]

Note: Experimental data for the aggregation number of NTAB is not readily available in the cited literature. The values for longer-chain homologues are provided for context.

Core Research Applications of Nonyltrimethylammonium Bromide Micellar Catalysis

NTAB micelles can act as microreactors, accelerating chemical reactions by concentrating reactants within the micellar structure. The hydrophobic core of the micelle can solubilize nonpolar reactants, while the positively charged Stern layer can attract anionic nucleophiles, increasing the effective concentration of reactants and thus the reaction rate. A classic example is the hydrolysis of esters.



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Caption: Partitioning and concentration of reactants in an NTAB micelle leading to enhanced reaction rates.

This protocol describes a method to determine the rate enhancement of PNPA hydrolysis in the presence of NTAB micelles.

- Preparation of Solutions:

- Prepare a stock solution of NTAB (e.g., 0.5 M) in a suitable buffer (e.g., 0.01 M Tris-HCl, pH 8.0).
- Prepare a series of dilutions of the NTAB stock solution in the same buffer to obtain concentrations ranging from below to above the CMC of NTAB.
- Prepare a stock solution of p-nitrophenyl acetate (PNPA) in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

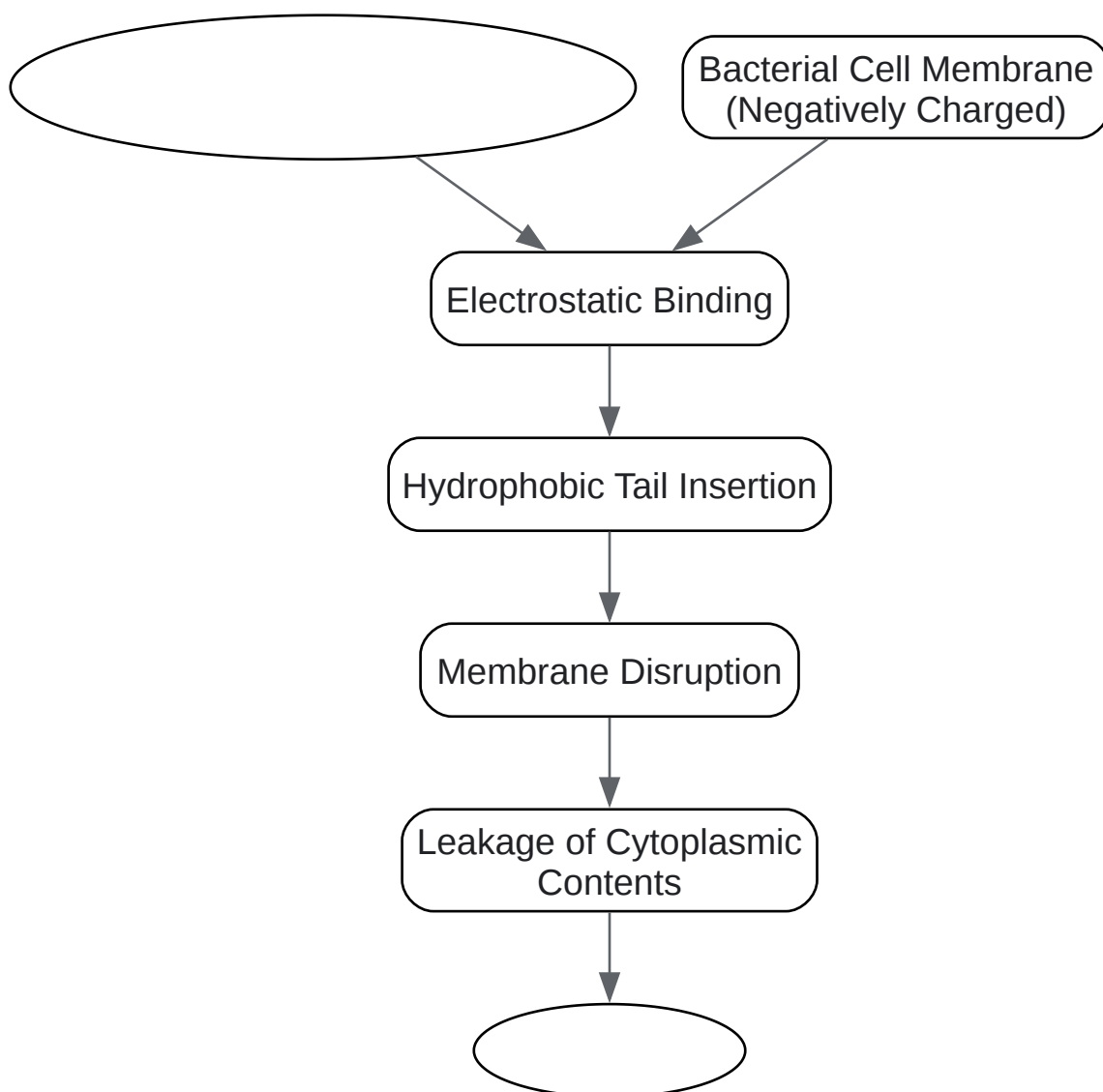
- Kinetic Measurements:

- Equilibrate the NTAB solutions and a control buffer solution (without NTAB) at a constant temperature (e.g., 25°C) in a spectrophotometer cuvette holder.
- Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette, ensuring the final concentration of the organic solvent is low (e.g., <1%).

- Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate ion, over time.
- Record the absorbance at regular intervals for a period sufficient to determine the initial reaction rate.
- Data Analysis:
 - Calculate the pseudo-first-order rate constant (k_{obs}) for each NTAB concentration from the initial linear portion of the absorbance vs. time plot.
 - Plot k_{obs} as a function of NTAB concentration. An increase in the rate constant above the CMC demonstrates micellar catalysis.

Antimicrobial Research

Quaternary ammonium compounds, including NTAB, exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their primary mechanism of action involves the disruption of cell membrane integrity. The positively charged headgroup interacts with the negatively charged components of the microbial cell membrane, leading to disorganization of the membrane, leakage of intracellular components, and ultimately cell death.



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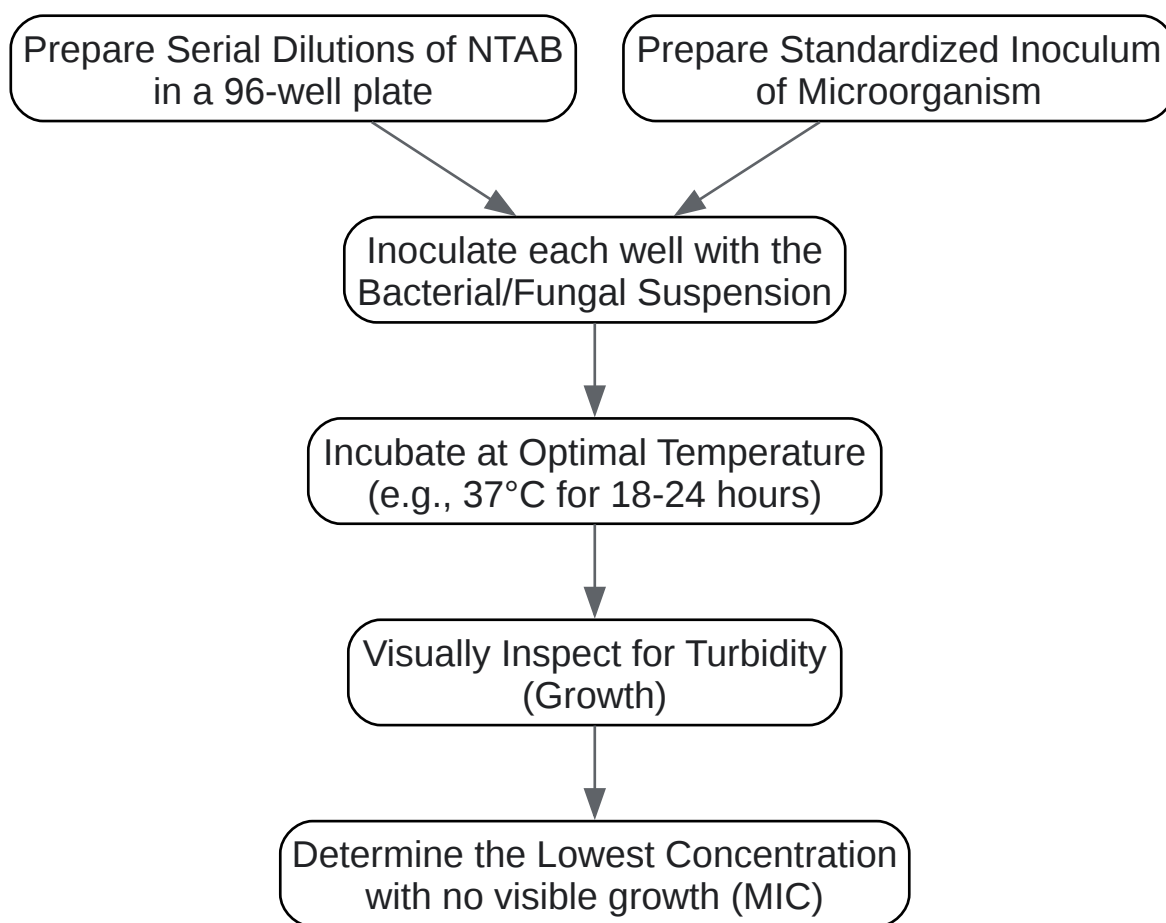
Caption: The mechanism of antimicrobial action of NTAB against bacterial cells.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Specific MIC values for NTAB are not widely reported in the literature, but for homologous alkyltrimethylammonium bromides, activity is dependent on the alkyl chain length.

Organism	Alkyltrimethylammonium Bromide (Chain Length)	Approximate MIC (µg/mL)
Staphylococcus aureus	Decyltrimethylammonium Bromide (C10)	31.2 - 62.5
Escherichia coli	Decyltrimethylammonium Bromide (C10)	31.2 - 62.5
Pseudomonas aeruginosa	Decyltrimethylammonium Bromide (C10)	62.5 - 125
Candida albicans	Dodecyltrimethylammonium Bromide (C12)	15.6 - 31.2

Note: These values are for closely related homologues and serve as an estimate. The MIC of NTAB should be determined experimentally.

This protocol outlines the standardized broth microdilution method for determining the MIC of NTAB.



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Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

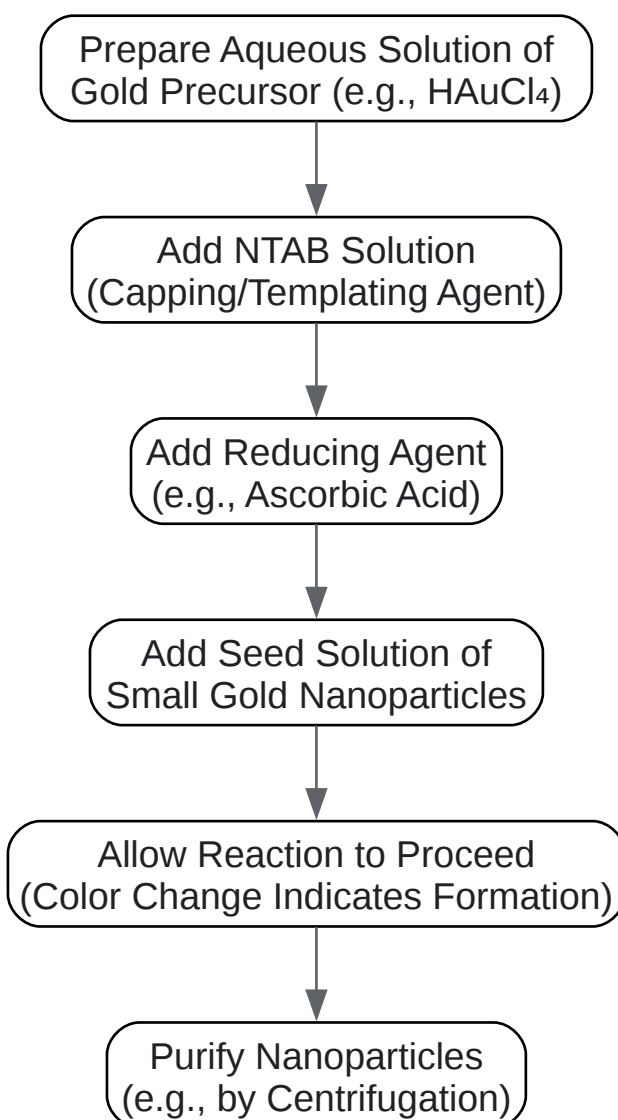
- Preparation of NTAB Dilutions:
 - In a sterile 96-well microtiter plate, add 50 μ L of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells 2 through 12.
 - Add 100 μ L of a stock solution of NTAB (at twice the highest desired final concentration) to well 1.
 - Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, then transferring 50 μ L from well 2 to well 3, and so on, up to well 10. Discard 50 μ L from well 10.

- Well 11 serves as a growth control (no NTAB), and well 12 serves as a sterility control (no inoculum).
- Preparation of Inoculum:
 - Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria).
 - Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5×10^5 CFU/mL.
- Inoculation and Incubation:
 - Add 50 μ L of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 μ L.
 - Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or as required for fungi.
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of NTAB at which there is no visible growth.

Nanoparticle Synthesis

In the synthesis of nanoparticles, NTAB can act as a templating or capping agent. The NTAB micelles can provide a confined environment for the nucleation and growth of nanoparticles, thereby controlling their size and shape. As a capping agent, NTAB adsorbs to the surface of the nanoparticles, preventing their aggregation and providing colloidal stability.

This protocol is adapted from methods using the closely related surfactant, cetyltrimethylammonium bromide (CTAB), and provides a framework for the synthesis of AuNPs using NTAB. The smaller size of NTAB may result in the formation of smaller nanoparticles compared to CTAB.



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Caption: A typical workflow for the seed-mediated synthesis of gold nanoparticles using NTAB.

- Preparation of Seed Solution:
 - To 10 mL of 0.25 mM HAuCl₄, add 0.5 mL of 10 mM ice-cold NaBH₄ with vigorous stirring. The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles.
- Preparation of Growth Solution:
 - In a separate flask, mix 50 mL of 0.2 M NTAB with 2.5 mL of 4 mM HAuCl₄.

- Add 0.4 mL of 0.1 M ascorbic acid. The solution will become colorless as Au^{3+} is reduced to Au^{1+} .
- Nanoparticle Growth:
 - Rapidly inject a small volume (e.g., 60 μL) of the seed solution into the growth solution with stirring.
 - A color change will be observed as the nanoparticles grow. The final color will depend on the size and shape of the nanoparticles.
 - Allow the reaction to proceed for at least 30 minutes.
- Purification:
 - Centrifuge the nanoparticle solution to pellet the AuNPs.
 - Remove the supernatant and resuspend the nanoparticles in deionized water to remove excess NTAB. Repeat this step at least once.

Applications in Molecular Biology: DNA Condensation

As a cationic surfactant, NTAB can interact with the negatively charged phosphate backbone of DNA. This interaction can neutralize the charge on the DNA and, in conjunction with hydrophobic interactions between the alkyl tails of the NTAB molecules, lead to the condensation of DNA into compact structures. The efficiency of condensation is dependent on the alkyl chain length, with longer chains generally being more effective at lower concentrations.

This protocol describes a method to observe DNA condensation using a fluorescent intercalating dye, such as ethidium bromide. When DNA is condensed, the intercalating dye is excluded, resulting in a decrease in fluorescence.

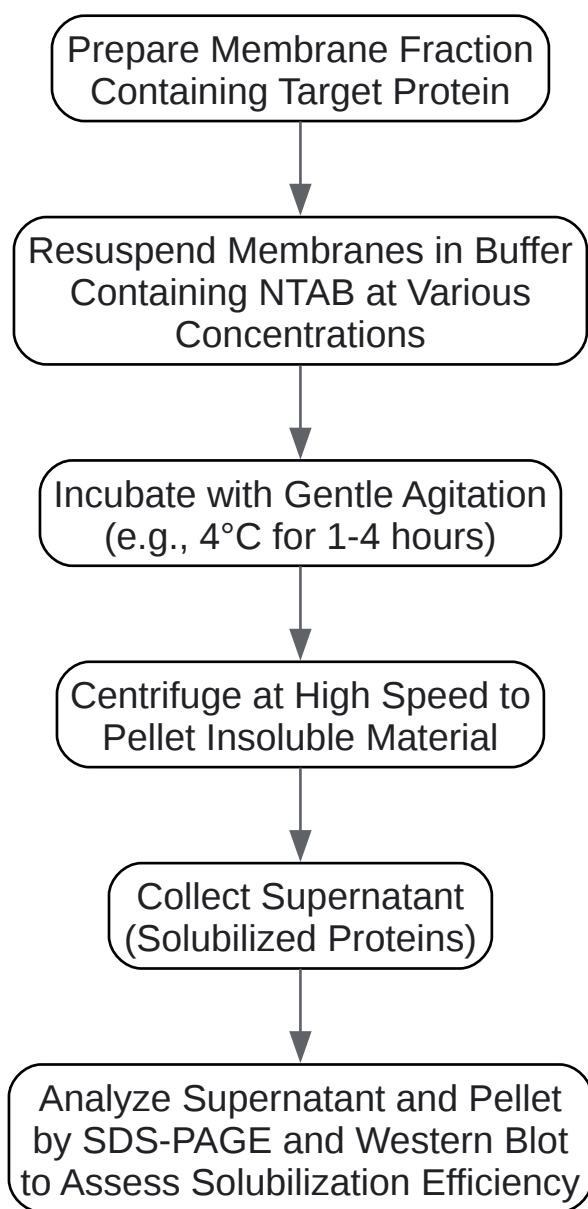
- Preparation of Solutions:
 - Prepare a solution of DNA (e.g., plasmid or genomic DNA) in a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.5).

- Prepare a stock solution of NTAB in the same buffer.
- Prepare a solution of ethidium bromide in the same buffer.
- Fluorescence Measurement:
 - In a fluorometer cuvette, mix the DNA solution with the ethidium bromide solution and allow it to equilibrate.
 - Measure the initial fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).
 - Add increasing concentrations of the NTAB stock solution to the cuvette, mixing after each addition.
 - Measure the fluorescence intensity after each addition of NTAB.
- Data Analysis:
 - Plot the relative fluorescence intensity as a function of the NTAB concentration. A decrease in fluorescence indicates DNA condensation. The concentration of NTAB at which 50% of the fluorescence is quenched can be used as a measure of condensation efficiency.

Protein Solubilization

NTAB can be used to solubilize membrane proteins from their native lipid bilayer environment. The detergent molecules disrupt the membrane and form mixed micelles with the membrane proteins and lipids, thereby rendering the proteins soluble in an aqueous buffer. As a cationic detergent, care must be taken in downstream applications, as NTAB can interfere with techniques such as ion-exchange chromatography.

This is a general protocol for screening the effectiveness of NTAB for solubilizing a target membrane protein.



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Caption: A general workflow for the solubilization of membrane proteins using NTAB.

- Preparation of Membranes:
 - Isolate the cell membranes containing the protein of interest using standard cell fractionation techniques (e.g., differential centrifugation).
- Solubilization Screening:

- Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl or HEPES with protease inhibitors).
- Aliquot the membrane suspension into several tubes.
- Add NTAB from a stock solution to each tube to achieve a range of final concentrations (e.g., 0.1% to 2.0% w/v).
- Incubate the samples with gentle mixing for 1-4 hours at 4°C.
- Separation of Soluble and Insoluble Fractions:
 - Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
 - Carefully collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in buffer.
- Analysis:
 - Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE and Western blotting with an antibody against the target protein to determine the optimal NTAB concentration for solubilization.

Conclusion

Nonyltrimethylammonium bromide is a valuable cationic surfactant with a wide range of applications in scientific research. Its utility in micellar catalysis, antimicrobial studies, nanoparticle synthesis, and the manipulation of biological macromolecules makes it a versatile tool for chemists, biologists, and materials scientists. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize NTAB in their experimental work. As with any surfactant-based system, empirical optimization of concentrations and conditions is crucial for achieving desired outcomes.

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- To cite this document: BenchChem. [Nonyltrimethylammonium Bromide (NTAB): A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206413#what-is-nonyltrimethylammonium-bromide-used-for-in-research]

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